![molecular formula C8H14O2 B14009033 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol CAS No. 66036-65-5](/img/structure/B14009033.png)
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-7-oxabicyclo[410]heptan-5-ol is a bicyclic ether compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification processes are crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a monomer in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic ether with a similar structure but different ring size.
Cyclohexene oxide: A simpler epoxide with a single ring structure.
3-Hydroxy-5,6-epoxy-β-ionol: A compound with a similar oxirane ring but different substituents.
Uniqueness
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol is unique due to its specific bicyclic structure and the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
66036-65-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C8H14O2/c1-8(2)3-5(9)7-6(4-8)10-7/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
OFYFZVMSDXIGBY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2C(C1)O2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


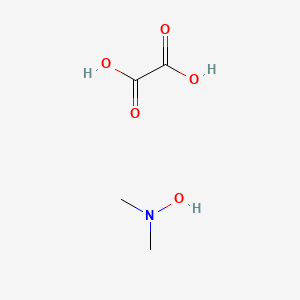
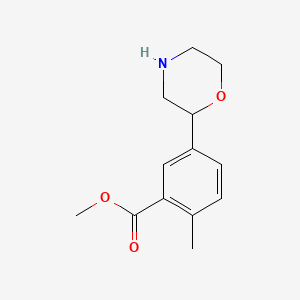
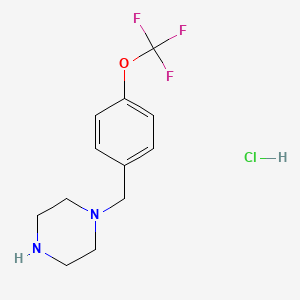
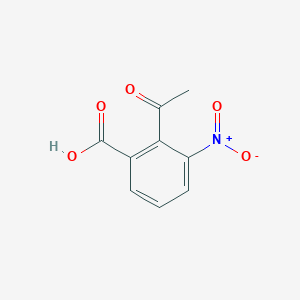
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
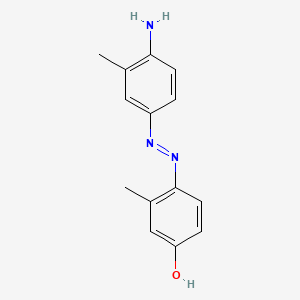
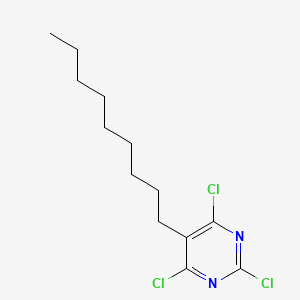


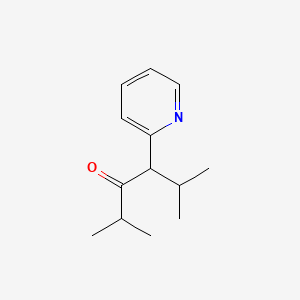
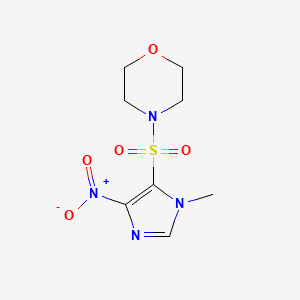
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
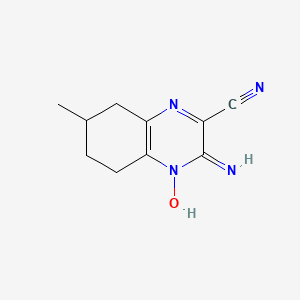
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
